1-(1,3-Dioxolan-2-yl)-dodecan-2-one

Description

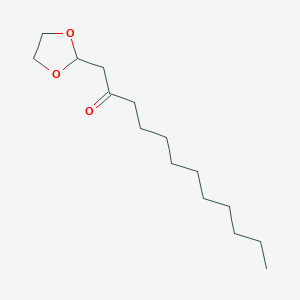

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)dodecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-14(16)13-15-17-11-12-18-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJNLPXPEQAJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291320 | |

| Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-83-8 | |

| Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1,3 Dioxolan 2 Yl Dodecan 2 One

Direct Acetalization of Dodecan-2-one

The most common and direct route to 1-(1,3-Dioxolan-2-yl)-dodecan-2-one is the reaction of dodecan-2-one with ethylene (B1197577) glycol in the presence of an acid catalyst. This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the desired ketal.

Acid-Catalyzed Ethylene Glycol Acetalization

The acid-catalyzed reaction between the carbonyl group of dodecan-2-one and the hydroxyl groups of ethylene glycol proceeds via a hemiacetal intermediate to form the stable five-membered dioxolane ring.

The choice of catalyst is critical for the efficient synthesis of this compound. Both Brønsted and Lewis acids are employed to activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by ethylene glycol.

p-Toluenesulfonic Acid (p-TSA): A widely used, inexpensive, and effective Brønsted acid catalyst for this transformation is p-toluenesulfonic acid (p-TSA). reddit.com Its catalytic activity stems from its ability to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The amount of p-TSA used is typically catalytic, as excess acidity can lead to side reactions.

Lewis Acids: Various Lewis acids can also catalyze the acetalization reaction. For instance, iron(III) chloride (FeCl₃) has been utilized as a catalyst in the synthesis of related dioxolanes. chemicalbook.com Lewis acids function by coordinating to the carbonyl oxygen, which similarly enhances the carbonyl carbon's electrophilicity. The choice between a Brønsted acid like p-TSA and a Lewis acid may depend on the specific substrate and desired reaction conditions, as Lewis acids can sometimes offer milder reaction conditions.

A comparative study on the acetalization of methyl 2-napthyl ketone, a structurally different but relevant ketone, with ethylene glycol highlighted the efficacy of various solid acid catalysts. Among them, a cesium-doped heteropolyacid on K-10 clay (20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) was found to be highly efficient, achieving an 87% conversion with 100% selectivity to the corresponding dioxolane. epa.gov This suggests that supported solid acid catalysts could be a promising area for optimizing the synthesis of this compound, offering advantages in terms of catalyst recovery and reuse.

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Methyl 2-napthyl ketone | 2-methyl-2-napthyl-1,3-dioxolane | 87 | 100 | epa.gov |

| UDCaT-4 | Methyl 2-napthyl ketone | 2-methyl-2-napthyl-1,3-dioxolane | - | - | epa.gov |

| UDCaT-5 | Methyl 2-napthyl ketone | 2-methyl-2-napthyl-1,3-dioxolane | - | - | epa.gov |

| K-10 clay | Methyl 2-napthyl ketone | 2-methyl-2-napthyl-1,3-dioxolane | - | - | epa.gov |

Table 1: Comparison of various solid acid catalysts in the acetalization of methyl 2-napthyl ketone with ethylene glycol. Note: Specific conversion and selectivity data for UDCaT-4, UDCaT-5, and K-10 clay were not provided in the abstract.

The choice of solvent plays a significant role in the outcome of the acetalization reaction. The reaction is typically carried out under anhydrous conditions to favor product formation. Solvents that can form an azeotrope with water, such as toluene (B28343) or benzene, are commonly used in conjunction with a water removal technique. nih.gov

The polarity of the solvent can influence the reaction kinetics and equilibrium. For less reactive ketones, solvent polarity can have a more pronounced effect. nih.gov In some cases, more polar solvents can lead to slower reactions. nih.gov For the synthesis of this compound, a non-polar solvent like toluene is generally preferred to facilitate the removal of water via azeotropic distillation. The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and continuous removal of water.

Given the reversible nature of acetalization, the continuous removal of water is essential to drive the reaction to completion.

Dean-Stark Apparatus: The most common method for water removal in this synthesis is the use of a Dean-Stark apparatus. nih.gov This piece of glassware allows for the azeotropic removal of water with a solvent like toluene. The condensed solvent and water are collected in a graduated tube, where the denser water separates and can be drawn off, while the solvent is returned to the reaction flask. This continuous removal of the water byproduct effectively shifts the equilibrium towards the formation of the dioxolane.

Molecular Sieves: An alternative to the Dean-Stark apparatus is the use of molecular sieves, typically 3Å or 4Å. These are porous materials that can selectively adsorb small molecules like water from the reaction mixture. While effective, they are typically used in stoichiometric amounts and may not be as practical for large-scale reactions compared to the continuous removal offered by a Dean-Stark trap. For acid-catalyzed reactions, it is important to ensure the molecular sieves are compatible with the acidic conditions. rsc.org

Alternative Acetalization Reagents and Methods

While the direct acid-catalyzed reaction with ethylene glycol is standard, other reagents can be employed for the formation of the dioxolane ring.

Trialkyl orthoformates, such as trimethyl orthoformate (TMOF), can serve as both a reagent and a dehydrating agent. In the presence of an acid catalyst, TMOF can react with dodecan-2-one and ethylene glycol. The orthoformate reacts with the water generated during the reaction to produce an ester and an alcohol, effectively removing water from the system and driving the equilibrium towards the formation of this compound. This method can sometimes offer milder reaction conditions compared to azeotropic distillation.

Synthesis through Functional Group Interconversions on Dioxolane-Bearing Precursors

An alternative and often more controlled strategy involves the elaboration of a pre-synthesized molecule already containing the 1,3-dioxolane (B20135) ring. This approach allows for the late-stage introduction of the long alkyl chain.

Elaboration of Shorter 1-(1,3-Dioxolan-2-yl)-alkan-2-one Homologues

A plausible synthetic route starts with a shorter homologue, such as 1-(1,3-dioxolan-2-yl)ethan-1-one, and extends the alkyl chain to the desired length.

Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org A shorter-chain 1-(1,3-dioxolan-2-yl)-alkan-2-one could be subjected to a Wittig reaction with an appropriate phosphonium (B103445) ylide to introduce the remaining carbon atoms of the decyl chain. The resulting alkene would then need to be reduced to the corresponding alkane.

For example, a Wittig-type reaction has been used for the vinylogation of aromatic aldehydes using 1,3-dioxolan-2-yl-methyltriphenylphosphonium salts under phase transfer conditions, efficiently transforming them into allylic dioxolanes. researchgate.net While this demonstrates the reactivity of dioxolane-containing phosphonium salts, the reverse reaction, where the ketone is the substrate, is also a standard application of the Wittig reaction. masterorganicchemistry.com The general mechanism involves the attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Grignard Additions: Grignard reagents are highly nucleophilic organomagnesium halides that readily add to the carbonyl group of ketones to form tertiary alcohols after acidic workup. mnstate.edumasterorganicchemistry.com While direct addition of a decyl Grignard reagent to a precursor like 1-(1,3-dioxolan-2-yl)ethan-1-one would lead to a tertiary alcohol, this intermediate could potentially be deoxygenated to furnish the desired dodecanone. However, a more direct approach would be desirable. Grignard reagents are known to react with esters twice to yield tertiary alcohols. masterorganicchemistry.com

Cross-coupling reactions offer a more direct method for forging the carbon-carbon bond between the dioxolane-containing ketone core and the decyl chain. This would typically involve preparing a halo-substituted derivative of the 1-(1,3-dioxolan-2-yl)-alkan-2-one at a position proximal to the ketone and coupling it with a suitable organometallic reagent.

For instance, a chromium-catalyzed cross-coupling of methyl ketones with cyclic ketones has been reported to selectively synthesize β-branched β,γ-unsaturated ketones. nih.gov While not directly applicable to the synthesis of a linear saturated chain, it highlights the potential of transition metal catalysis in coupling ketone-containing fragments.

A more plausible approach would involve the α-halogenation of a precursor ketone followed by a cross-coupling reaction. For example, an α-bromo ketone could be coupled with a decyl-organometallic reagent (e.g., an organocuprate or a Grignard reagent in the presence of a suitable catalyst).

A general representation of this strategy is as follows:

α-Halogenation:

Cross-Coupling:

Where (C₁₀H₂₁)-M represents a decyl-organometallic species.

Stereoselective Synthesis of Chiral Derivatives (if applicable for specific research variants)

The structure of this compound does not inherently possess a chiral center. However, if the dioxolane ring itself is derived from a chiral diol, or if substitutions on the dodecyl chain create a stereocenter, then stereoselective synthesis becomes relevant.

The stereoselective synthesis of chiral 1,2-diols and 1,3-diols has been achieved through modular approaches, which could be used to construct chiral dioxolane precursors. nih.govnih.gov Asymmetric synthesis often relies on chiral starting materials (the chiral pool), the use of chiral auxiliaries, or enantioselective catalysis. ethz.ch

Deprotection Strategies for Ketone Regeneration

Deprotection of the dioxolane group in this compound is a crucial step to regenerate the parent aldehyde, resulting in the formation of 2-oxotridecanal. This transformation is most commonly achieved through acid-catalyzed hydrolysis, but alternative methods involving transacetalization, oxidation, or reduction have also been developed to suit different substrate sensitivities and reaction conditions.

Acid-catalyzed hydrolysis is the most conventional method for the deprotection of 1,3-dioxolanes. organic-chemistry.org The reaction involves the cleavage of the C-O bonds of the cyclic acetal (B89532) in the presence of an acid and water, yielding the original carbonyl compound and ethylene glycol. The mechanism proceeds through the formation of a key intermediate, an oxocarbenium ion, which is then trapped by water.

The general mechanism begins with the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction. cdnsciencepub.comcdnsciencepub.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation steps lead to the formation of a hemiacetal, which is in equilibrium with the final products: the regenerated carbonyl compound and ethylene glycol.

The rate of acid-catalyzed hydrolysis of dioxolanes is significantly influenced by both the strength (pKa) and the concentration of the acid catalyst. Generally, stronger acids and higher concentrations accelerate the cleavage of the dioxolane ring. frontiersin.org The reaction can be catalyzed by both Brønsted and Lewis acids. thieme-connect.de

Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, are commonly employed. thieme-connect.de Lewis acids, like zirconium tetrachloride (ZrCl₄), erbium triflate (Er(OTf)₃), and cerium(III) triflate, have also been shown to be effective, often under milder and more chemoselective conditions. organic-chemistry.org For instance, cerium(III) triflate can catalyze the cleavage of acetals at nearly neutral pH in wet nitromethane, which is advantageous for substrates with acid-sensitive functional groups. organic-chemistry.org Similarly, Er(OTf)₃ is noted as a very gentle Lewis acid catalyst for this transformation. organic-chemistry.org The choice of acid and its concentration allows for the tuning of the reaction conditions to be compatible with other functional groups present in the molecule. For particularly sensitive substrates, very mild catalysts such as sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water can achieve deprotection rapidly at low temperatures. organic-chemistry.orgwikipedia.org

| Acid Catalyst | Solvent/Conditions | Observations | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (Brønsted) | Toluene, reflux | Standard procedure for acetal formation/cleavage. thieme-connect.de | thieme-connect.de |

| Hydrochloric Acid | Aqueous solution | Effective, but can be harsh for sensitive substrates. scielo.br | scielo.br |

| Cerium(III) triflate (Lewis) | Wet Nitromethane, RT | Chemoselective, operates at almost neutral pH. organic-chemistry.org | organic-chemistry.org |

| Erbium(III) triflate (Lewis) | Wet Nitromethane, RT | Very gentle and chemoselective catalyst. organic-chemistry.org | organic-chemistry.org |

| Zirconium tetrachloride (Lewis) | Mild conditions | Highly efficient and chemoselective catalyst. organic-chemistry.org | organic-chemistry.org |

| NaBArF₄ | Water, 30 °C | Quantitative conversion of 2-phenyl-1,3-dioxolane (B1584986) in 5 minutes. organic-chemistry.orgwikipedia.org | organic-chemistry.orgwikipedia.org |

| Protic Ionic Liquid | Aqueous media | Efficient, mild conditions, and recyclable catalyst. researchgate.net | researchgate.net |

Kinetic studies of the hydrolysis of 1,3-dioxolanes have provided significant insights into the reaction mechanism. These studies confirm that the reaction exhibits general acid catalysis, meaning the rate is dependent on the concentration of all acidic species in the solution, not just the hydronium ion. nih.govacs.org The rate-determining step is typically the formation of the oxocarbenium ion intermediate following the initial protonation of a ring oxygen. cdnsciencepub.comlookchem.com

The rate of hydrolysis is dependent on the structure of the dioxolane. For example, electron-donating groups attached to the C2 carbon of the dioxolane ring can stabilize the developing positive charge on the oxocarbenium ion, thus increasing the rate of hydrolysis. cdnsciencepub.comlookchem.com Conversely, electron-withdrawing groups retard the rate. cdnsciencepub.comlookchem.com Kinetic models have been developed to describe the hydrolysis of related compounds, often showing first-order dependence on the substrate concentration. frontiersin.org For instance, early pioneering work on the acid hydrolysis of wood components established kinetic models that showed the reaction rate increases with both acid concentration and temperature. frontiersin.org

| Kinetic Parameter | Observation | Reference |

|---|---|---|

| Reaction Order | Typically follows a first-order reaction model for the substrate. frontiersin.org | frontiersin.org |

| Catalysis Type | General acid catalysis is observed. nih.govacs.org | nih.govacs.org |

| Rate-Determining Step | Cleavage of the C-O bond to form the oxocarbenium ion. cdnsciencepub.comgla.ac.uk | cdnsciencepub.comgla.ac.uk |

| Effect of Substituents | Electron-donating groups at C2 accelerate the reaction; electron-withdrawing groups retard it. cdnsciencepub.comlookchem.com | cdnsciencepub.comlookchem.com |

| Activation Energy | For dilute acid hydrolysis of hemicellulose, activation energies are in the range of 95-112 kJ mol⁻¹. frontiersin.org | frontiersin.org |

While acid-catalyzed hydrolysis is prevalent, alternative methods are employed to circumvent the use of strong acids, especially in the presence of acid-labile functional groups.

Transacetalization is a mild and efficient method for deprotecting dioxolanes. organic-chemistry.org This strategy involves the exchange of the protecting diol with another carbonyl compound or diol under catalytic conditions. A common approach is to use acetone (B3395972) as a scavenger for the ethylene glycol, shifting the equilibrium towards the deprotected ketone. organic-chemistry.org The reaction is typically catalyzed by Lewis or Brønsted acids. organic-chemistry.orgresearchgate.net This method is particularly useful because it often proceeds under neutral or very mild conditions, thus preserving other sensitive groups in the molecule. organic-chemistry.org For example, indium(III) trifluoromethanesulfonate (B1224126) has been used to catalyze deprotection in the presence of acetone at room temperature. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can cleave the dioxolane ring. Strong oxidants may cleave the acetal, sometimes leading to ester products. organic-chemistry.org For instance, treatment with reagents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) in the presence of strong Lewis acids can lead to cleavage. organic-chemistry.org Another method involves oxidation with molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) and Co(OAc)₂ to yield esters. organic-chemistry.org

Reductive Cleavage: Reductive cleavage of 1,3-dioxolanes offers a pathway to hydroxy ethers rather than regenerating the carbonyl group. This reaction is typically performed using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.comcdnsciencepub.comlookchem.com Acetals are generally stable to LiAlH₄ alone, but the addition of a Lewis acid facilitates the reaction. cdnsciencepub.comlookchem.com The mechanism involves the formation of an oxocarbenium ion, which is then reduced by the hydride. cdnsciencepub.comcdnsciencepub.com Studies have shown that 1,3-dioxolanes (five-membered rings) undergo reductive cleavage faster than 1,3-dioxanes (six-membered rings), a difference attributed to the greater ease of forming the five-membered ring oxocarbonium ion. cdnsciencepub.comcdnsciencepub.comlookchem.com

| Method | Reagents | Product | Reference |

|---|---|---|---|

| Transacetalization | Acetone, Indium(III) trifluoromethanesulfonate | Parent Carbonyl | organic-chemistry.org |

| Oxidative Cleavage | m-CPBA | Hydroxy alkyl esters | organic-chemistry.org |

| Oxidative Cleavage | O₂, NHPI, Co(OAc)₂ | Esters | organic-chemistry.org |

| Reductive Cleavage | LiAlH₄, AlCl₃ | Hydroxy Ethers | cdnsciencepub.comcdnsciencepub.comlookchem.com |

Alternative Deprotection Protocols

Transformations of the Dodecyl Ketone Moiety (Post-Deprotection)

Upon acidic hydrolysis, the 1,3-dioxolane ring is cleaved to reveal the parent α-hydroxy ketone, 1-hydroxydodecan-2-one. This molecule possesses a ketone carbonyl group and a primary alcohol, which are prone to a range of chemical modifications.

The ketone functionality of 1-hydroxydodecan-2-one can be readily reduced to a secondary alcohol, yielding dodecane-1,2-diol. This transformation is typically achieved using common hydride-reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, although for an acyclic substrate like this, a mixture of diastereomers is common unless a chiral reducing agent is employed.

Table 1: Reagents for Carbonyl Reduction of 1-Hydroxydodecan-2-one

| Reagent | Typical Solvent(s) | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Dodecane-1,2-diol | A mild and selective reagent for ketones. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Dodecane-1,2-diol | A powerful reducing agent; requires anhydrous conditions. |

The carbon atom adjacent to the ketone group (the α-carbon at the C-1 position) is acidic and can be deprotonated by a suitable base to form an enolate. However, the presence of the C-1 hydroxyl group complicates this reaction. The hydroxyl proton is more acidic than the α-protons and will be removed first by the base. This necessitates the use of at least two equivalents of a strong base to form the enolate or prior protection of the hydroxyl group. Once the enolate is formed, it can act as a nucleophile to attack various electrophiles, leading to α-alkylation or other substitutions.

A related reaction is the O-alkylation of the hydroxyl group, which can sometimes compete with or precede C-alkylation depending on the reaction conditions. For instance, the choice of base can control whether O-alkylation or other reactions occur. nih.gov

The Baeyer-Villiger oxidation converts ketones into esters by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgnih.gov

When applied to the deprotected 1-hydroxydodecan-2-one, the migratory aptitude of the adjacent groups determines the product. The order of migratory preference is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this case, the two groups are the decyl group (a primary alkyl) and the hydroxymethyl group (also a primary alkyl). The relative migratory aptitude between these two can be subtle, but typically the more substituted or electron-rich group migrates. Given the similar nature of the two primary alkyl groups, a mixture of products could potentially be formed. The reaction results in the formation of an ester or a carboxylic acid. ucalgary.ca

Table 2: General Migratory Aptitude in Baeyer-Villiger Oxidation

| Group | Migratory Ability |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | Moderate |

| Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

This table represents a general trend; electronic and steric factors can influence the outcome. organic-chemistry.orgucalgary.ca

Reactivity of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic acetal. nih.gov Its reactivity is dominated by its stability towards bases and nucleophiles and its lability under acidic conditions.

Ring-opening polymerization is a process typically associated with cyclic monomers to form polymers. While 1,3-dioxolane itself can undergo polymerization, there is no specific information in the searched literature to suggest that this compound, a substituted and non-monomeric molecule, has been studied for or is suitable for ring-opening polymerization.

The 1,3-dioxolane ring system is generally resistant to attack by nucleophiles and bases. organic-chemistry.org This stability is a key feature of its use as a protecting group.

Conversely, the ring is susceptible to electrophilic attack, primarily by protons (H⁺) from acids. This is the basis for its use as a protecting group, as it can be readily removed under acidic conditions. organic-chemistry.org The mechanism involves protonation of one of the oxygen atoms, followed by ring-opening to form a stabilized carbocation, which is then attacked by water to hydrolyze the acetal and regenerate the original carbonyl and diol. This deprotection is often performed using aqueous acid or by transacetalization in a solvent like acetone with an acid catalyst. organic-chemistry.org Strong Lewis acids can also facilitate the cleavage of the acetal. organic-chemistry.org

Chemical Reactivity and Transformation of 1 1,3 Dioxolan 2 Yl Dodecan 2 One

Derivatization of the Dioxolane Acetal

The term "dioxolane carbonyl" refers to the acetalic carbon (C-2 of the dioxolane ring), which is a masked carbonyl group. Derivatization of this group primarily involves reactions that transform the acetal, with the most common being hydrolysis to regenerate the original carbonyl. Other transformations include transacetalization and oxidative cleavage.

The most fundamental transformation of the dioxolane group in this compound is its hydrolysis under acidic conditions to unveil the latent aldehyde functionality. organic-chemistry.orgwikipedia.org This deprotection reaction is a cornerstone of its chemistry, converting the acetal back into a carbonyl group. The reaction involves the protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent attack by water to yield the aldehyde and ethylene (B1197577) glycol. youtube.com

The product of this hydrolysis is 2-oxododecanal, a β-keto aldehyde. The general stability of acetals allows this deprotection to be carried out using a variety of acidic catalysts, ranging from simple aqueous acids to more sophisticated Lewis acids, which can offer greater selectivity and milder reaction conditions. organic-chemistry.org The choice of catalyst can be crucial, especially in complex molecules where other acid-sensitive groups might be present. organic-chemistry.org

Research has identified numerous methods for the deprotection of acetals, which are applicable to the dioxolane moiety in the title compound. These methods provide a toolkit for chemists to selectively unmask the aldehyde under various conditions.

Table 1: Selected Reagents for Acetal Deprotection | Catalyst/Reagent | Solvent | Conditions | Comments | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Aqueous Acid (e.g., HCl, H₂SO₄) | Water/Organic Co-solvent | Varies (often RT to reflux) | Standard, robust method. organic-chemistry.org | organic-chemistry.org | | Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | Mild and highly chemoselective. organic-chemistry.org | | Indium(III) Triflate (In(OTf)₃) | Acetone (B3395972) | Room Temperature or Microwave | Efficient under neutral conditions. organic-chemistry.org | | Erbium(III) Triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | Very gentle Lewis acid catalyst. organic-chemistry.org | | Iodine (I₂) | Acetone | Room Temperature | Deprotection under neutral conditions. organic-chemistry.org | | NaBArF₄ | Water | 30 °C | Fast and efficient in water. wikipedia.orgorganic-chemistry.org |

This table presents general conditions for acetal deprotection and is applicable to the dioxolane group in this compound.

Transacetalization is another significant reaction pathway for derivatizing the dioxolane group. This process involves the exchange of the ethylene glycol moiety with another alcohol or diol under catalytic conditions, typically acid-catalyzed. organic-chemistry.org This reaction allows for the conversion of the 1,3-dioxolane (B20135) into a different acetal or ketal without proceeding through the free aldehyde. For instance, reacting this compound with a different diol, such as 1,3-propanediol, in the presence of an acid catalyst would yield 1-(1,3-Dioxan-2-yl)-dodecan-2-one. This transformation can be used to alter the stability or physical properties of the protecting group. Gas-phase studies have also explored the mechanisms of transacetalization reactions involving 1,3-dioxane (B1201747) and various acylium ions. rsc.org

Table 2: Example of Transacetalization Reaction

| Starting Material | Reagent | Catalyst | Product |

|---|

The acetal group can also undergo oxidative cleavage to yield an ester derivative. This represents a more profound transformation than simple deprotection or exchange. Research has shown that cyclic acetals can be oxidized to provide hydroxy alkyl esters. organic-chemistry.org One effective method involves the use of molecular oxygen in the presence of a catalytic system comprising N-hydroxyphthalimide (NHPI) and Cobalt(II) acetate (B1210297) (Co(OAc)₂). organic-chemistry.org When applied to this compound, this reaction would be expected to yield 2-hydroxyethyl 2-oxododecanoate. This transformation converts the protected aldehyde directly into an ester functional group, providing a route to a different class of compounds.

Role of 1 1,3 Dioxolan 2 Yl Dodecan 2 One As a Chemical Intermediate

Precursor in the Synthesis of Complex Natural Products

The journey from simple starting materials to the elaborate structures of natural products is often a lengthy and challenging endeavor. Intermediates like 1-(1,3-Dioxolan-2-yl)-dodecan-2-one play a pivotal role in streamlining these synthetic routes. The presence of a protected ketone alongside a long alkyl chain offers a unique combination of reactivity and stability, allowing for selective modifications at different positions of the molecule.

The long dodecyl chain of this compound provides a substantial lipophilic segment, which is a common feature in many biologically active natural products. The terminal methyl group and the methylene (B1212753) groups along the chain can be functionalized through various C-H activation strategies, although this can be challenging. More commonly, the molecule can be synthesized in a convergent manner where the dodecyl chain is already elaborated with necessary functional groups before the introduction of the keto-dioxolane moiety.

The true synthetic utility, however, often lies in the reactivity of the carbon atom adjacent to the dioxolane ring (the α-carbon). This position can be deprotonated to form a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. This allows for the direct incorporation of the entire C13 keto-acetal unit into a more complex molecular framework. For instance, the enolate can react with aldehydes, ketones, or esters in aldol or Claisen-type condensations, respectively.

Table 1: Representative Carbon-Carbon Bond-Forming Reactions at the α-Position

| Reaction Type | Electrophile | Resulting Structure |

|---|---|---|

| Aldol Addition | Aldehyde (R'-CHO) | β-Hydroxy ketone derivative |

| Claisen Condensation | Ester (R'-COOR") | β-Keto ester derivative |

Note: The ketone is protected as a dioxolane during these reactions and is deprotected in a subsequent step.

A key advantage of using a protected ketone is the ability to perform chemical transformations on other parts of the molecule without affecting the carbonyl group. Once the desired modifications on the carbon skeleton are complete, the dioxolane protecting group can be selectively removed under acidic conditions to reveal the ketone. This ketone can then undergo a host of further reactions, such as reduction to an alcohol, conversion to an amine via reductive amination, or reaction with organometallic reagents to form tertiary alcohols. This sequential approach, enabled by the strategic use of the dioxolane protecting group, is fundamental to the total synthesis of many complex natural products.

Building Block for Advanced Synthetic Scaffolds

Beyond its role as a precursor to natural products, this compound can serve as a versatile building block for the creation of novel and advanced synthetic scaffolds. These scaffolds can be used to develop new materials, catalysts, or libraries of compounds for drug discovery.

The combination of a protected ketone and a long alkyl chain in a single molecule provides a platform for the synthesis of polyfunctional molecules. The alkyl chain can be functionalized at its terminus, for example, by introducing a hydroxyl, amino, or carboxylic acid group. This leads to a bifunctional molecule with distinct reactive sites at either end. The protected ketone can then be deprotected and further modified, leading to a molecule with multiple, strategically placed functional groups. Such polyfunctional molecules are valuable in materials science, for example, in the synthesis of polymers with specific properties, or in medicinal chemistry for the development of linkers for antibody-drug conjugates.

In the synthesis of highly complex molecules, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy is one in which each type of protecting group can be removed under a specific set of conditions without affecting the others. researchgate.netgoogle.co.ug The dioxolane group, which is acid-labile, is orthogonal to many other common protecting groups, such as silyl ethers (removed by fluoride ions) or benzyl ethers (removed by hydrogenolysis).

Table 2: Orthogonal Deprotection Strategies

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal to Dioxolane (Acid Labile) |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) ether | Alcohol | Fluoride source (e.g., TBAF) | Yes |

| Benzyl (Bn) ether | Alcohol | Hydrogenolysis (H₂, Pd/C) | Yes |

This orthogonality allows for a highly controlled and sequential unveiling of reactive sites, which is essential for the construction of advanced, polyfunctional molecular architectures.

Studies on Analog and Derivative Synthesis

The chemical structure of this compound can be systematically modified to create a library of analogs and derivatives with potentially new and interesting properties.

One area of exploration is the variation of the alkyl chain length. Synthesizing analogs with shorter or longer chains, or with branching and unsaturation, can have a significant impact on the physical and chemical properties of the resulting molecules. For instance, altering the lipophilicity of the chain can be crucial for biological applications.

Another avenue for analog synthesis involves modification of the dioxolane ring itself. While the standard 1,3-dioxolane (B20135) is derived from ethylene (B1197577) glycol, other diols can be used to create substituted acetals. These modifications can influence the stability of the protecting group and its steric bulk, which can be useful in directing the stereochemical outcome of nearby reactions.

Furthermore, the ketone, once deprotected, serves as a gateway to a vast array of derivatives. The synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, or pyrimidines, can be achieved by reacting the ketone with appropriate bifunctional reagents. These heterocyclic motifs are prevalent in many pharmaceuticals and agrochemicals.

While direct and extensive research on this compound is not widely documented in publicly available literature, the principles of its reactivity and utility as a chemical intermediate can be inferred from the vast body of knowledge on the use of dioxolane-protected ketones in organic synthesis. Its structure represents a valuable synthon for the introduction of a long-chain keto-alkyl fragment in the assembly of complex molecules.

Exploration of Homologous Series and Structural Variants

The synthesis of this compound and its analogs opens avenues for creating a range of molecules with varied chain lengths and functionalities. These homologous series and structural variants are crucial for systematic studies in areas such as medicinal chemistry and materials science, where the modulation of physical and biological properties is often linked to the length of an alkyl chain or the presence of specific functional groups.

A prevalent method for the synthesis of α-keto acetals like this compound involves the reaction of terminal alkynes with alcohols. This approach, which can be facilitated by organoselenium catalysis and electrochemical oxidation, offers a direct route to this class of compounds. By selecting different terminal alkynes, a homologous series of 1-(1,3-dioxolan-2-yl)alkan-2-ones can be readily prepared. For instance, using 1-decyne, 1-undecyne, or 1-tridecyne would yield the corresponding C10, C11, and C13 α-keto acetals, respectively.

Furthermore, the ketone functionality of this compound serves as a handle for introducing structural diversity. Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, allow for the introduction of various alkyl or aryl groups at the carbonyl carbon. libretexts.org This leads to the formation of tertiary alcohols, which can be further transformed. The dioxolane group, being stable under the basic conditions of these reactions, remains intact, showcasing its utility as a protecting group. chemistrysteps.com

Table 1: Synthesis of Homologous Series and Structural Variants

| Starting Alkyne | Product (α-Keto Acetal) | Potential Structural Variant (after Grignard Reaction with R-MgBr) |

| 1-Dodecyne | This compound | 1-(1,3-Dioxolan-2-yl)-2-R-dodecan-2-ol |

| 1-Tridecyne | 1-(1,3-Dioxolan-2-yl)-tridecan-2-one | 1-(1,3-Dioxolan-2-yl)-2-R-tridecan-2-ol |

| 1-Tetradecyne | 1-(1,3-Dioxolan-2-yl)-tetradecan-2-one | 1-(1,3-Dioxolan-2-yl)-2-R-tetradecan-2-ol |

Introduction of Stereochemical Elements

The ketone group in this compound presents an opportunity for the introduction of chirality through stereoselective reduction. The conversion of the prochiral ketone to a chiral secondary alcohol can be achieved using a variety of stereoselective reducing agents. Biocatalytic reductions, for instance, employing ketoreductases (KREDs), have emerged as powerful tools for the synthesis of enantiomerically pure alcohols. alaska.edualmacgroup.com These enzymes can exhibit high levels of both enantioselectivity and diastereoselectivity.

The choice of biocatalyst can often dictate the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-alcohol. This is particularly valuable in the synthesis of biologically active molecules, such as pheromones, where the biological activity is often dependent on a specific stereoisomer. nih.gov

Table 2: Potential Stereoselective Reduction of this compound

| Reducing Agent/Catalyst | Product Stereochemistry | Potential Application |

| Ketoreductase (KRED) - Type A | (R)-1-(1,3-Dioxolan-2-yl)-dodecan-2-ol | Chiral building block for natural product synthesis |

| Ketoreductase (KRED) - Type B | (S)-1-(1,3-Dioxolan-2-yl)-dodecan-2-ol | Intermediate for the synthesis of specific pheromone enantiomers |

| Chiral Borane Reagents | Diastereoselective reduction based on substrate control | Synthesis of complex molecules with multiple stereocenters |

The resulting chiral alcohol, 1-(1,3-Dioxolan-2-yl)-dodecan-2-ol, can then serve as a versatile chiral building block for the synthesis of more complex molecules with defined stereochemistry.

Contributions to Methodology Development in Organic Synthesis

The utility of this compound and related α-keto acetals extends beyond their use as simple building blocks; they have played a role in the development of new synthetic methodologies, particularly in the realm of protecting group chemistry and chemoselective transformations.

The 1,3-dioxolane moiety is a well-established protecting group for aldehydes. chemistrysteps.comnih.govacs.org Its stability under a wide range of reaction conditions, including strongly basic and nucleophilic environments, makes it invaluable in multi-step syntheses. chemistrysteps.com The presence of the dioxolane in this compound allows for selective reactions at the ketone carbonyl without affecting the masked aldehyde functionality. This orthogonality is a cornerstone of modern synthetic strategy. For example, a Grignard reagent can be added to the ketone, or the ketone can be reduced, while the protected aldehyde remains untouched. youtube.com The aldehyde can then be deprotected under acidic conditions to reveal the reactive carbonyl group for subsequent transformations. nih.govacs.org

This strategy of protecting one carbonyl group while reacting at another is fundamental in the synthesis of complex polyfunctional molecules. The development of mild and efficient methods for the formation and cleavage of acetals has been an active area of research, and compounds like this compound serve as relevant substrates for testing and optimizing these new methodologies. nih.govorganic-chemistry.org

Furthermore, the α-keto acetal (B89532) motif itself can be a precursor to other functional groups. For instance, the selective oxidation of α-hydroxy ketones can lead to α-keto aldehydes, demonstrating the synthetic versatility of this structural unit. rsc.org The development of chemoselective methods to differentiate between the ketone and the protected aldehyde in α-keto acetals contributes to the broader toolkit of synthetic organic chemists.

Analytical Techniques for Characterization of 1 1,3 Dioxolan 2 Yl Dodecan 2 One in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides a detailed view into the molecular architecture of 1-(1,3-Dioxolan-2-yl)-dodecan-2-one, revealing the connectivity of atoms and the nature of the functional groups.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), detailed information about the chemical environment of each atom can be obtained.

¹H NMR Spectroscopy:

In the proton NMR spectrum, the protons of the dioxolane ring are expected to appear as a multiplet around 3.8-4.0 ppm. The methylene (B1212753) protons adjacent to the ketone (at C-1) would likely be a singlet or a finely split multiplet in the downfield region, around 2.7 ppm, due to the electron-withdrawing effect of the carbonyl group. The methyl protons of the decyl chain (at C-12) would resonate at approximately 0.88 ppm as a triplet. The numerous methylene groups of the long alkyl chain would produce a large, overlapping signal in the 1.2-1.6 ppm range.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum would provide even clearer resolution of the carbon framework. The carbonyl carbon of the ketone is the most deshielded, with an expected chemical shift in the range of 208-210 ppm. nih.gov The acetal (B89532) carbon of the dioxolane ring (C-2 of the dioxolane) is also significantly deshielded and would likely appear around 100-105 ppm. The carbons of the dioxolane's ethylene (B1197577) glycol moiety would resonate at approximately 65 ppm. docbrown.infochemicalbook.com The carbons of the dodecyl chain would show characteristic shifts, with the carbon adjacent to the ketone being the most downfield of the chain.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Dioxolane CH₂CH₂ | ~3.8 - 4.0 | m |

| Dioxolane CH | ~4.8 - 5.0 | t |

| -CH₂-C=O | ~2.7 | s |

| -C(=O)-CH₂-C₉H₁₉ | ~2.4 | t |

| -(CH₂)₈- | ~1.2 - 1.6 | m |

| -CH₃ | ~0.88 | t |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~208 - 210 |

| Dioxolane Acetal C | ~100 - 105 |

| Dioxolane O-CH₂-CH₂-O | ~65 |

| -CH₂-C=O | ~45 - 50 |

| -C(=O)-CH₂-C₉H₁₉ | ~43.8 |

| -(CH₂)₈- | ~22 - 32 |

| -CH₃ | ~14 |

The conformation of the five-membered dioxolane ring can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a 1,3-dioxolane (B20135) ring, the protons on adjacent carbons can provide information about the puckering of the ring, which typically adopts an envelope or twisted-envelope conformation. researchgate.net Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in assigning the specific proton signals and determining their spatial relationships, thereby elucidating the preferred conformation of the dioxolane ring in solution.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₅H₂₈O₃. The calculated exact mass for this formula would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence. This is a critical step in the definitive identification of the compound. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information.

For this compound, characteristic fragmentation pathways would be expected for both the dioxolane ring and the long-chain ketone. The α-cleavage next to the carbonyl group is a common fragmentation for ketones, which would lead to the loss of the decyl radical or the dioxolanylmethyl radical. youtube.com The dioxolane ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like formaldehyde (B43269) or ethylene. docbrown.infomiamioh.edu A prominent fragment would likely be observed at m/z 73, corresponding to the [C₃H₅O₂]⁺ ion from the dioxolane moiety. Another significant peak could arise from the McLafferty rearrangement, a common fragmentation pathway for ketones with a sufficiently long alkyl chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 256 | [C₁₅H₂₈O₃]⁺ | Molecular Ion (M⁺) |

| 241 | [C₁₄H₂₅O₃]⁺ | M⁺ - CH₃ |

| 183 | [C₁₁H₂₃O]⁺ | α-cleavage, loss of dioxolanylmethyl radical |

| 115 | [C₅H₇O₃]⁺ | α-cleavage, loss of decyl radical |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the dioxolane ring |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to identify functional groups and elucidate the molecular structure of a compound by analyzing its vibrational modes.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its two main functional moieties: the ketone group and the dioxolane ring.

The ketone (C=O) stretching vibration is one of the most prominent features in the IR spectrum of ketones and typically appears as a strong, sharp absorption band. For saturated aliphatic ketones, this band is generally observed in the range of 1705-1725 cm⁻¹. In the case of 2-dodecanone (B165319), a closely related structure, the carbonyl stretch is reported around 1715 cm⁻¹. nih.govnih.gov Therefore, a strong absorption in this region would be a key indicator for the presence of the ketone functional group in the target molecule.

The dioxolane moiety presents several characteristic vibrational modes. The C-O-C stretching vibrations of the dioxolane ring are typically observed in the fingerprint region of the IR spectrum, usually between 1040 cm⁻¹ and 1150 cm⁻¹. researchgate.net Specifically, studies on 1,3-dioxolane itself show characteristic bands around 940 cm⁻¹ and between 1070-1140 cm⁻¹ due to C-O stretching. scirp.org The O-C-O stretching mode of the dioxolane ring has also been reported in the range of 958-964 cm⁻¹. researchgate.net The C-H stretching vibrations of the ethylene group in the dioxolane ring would appear in the typical alkane C-H stretching region (2850-3000 cm⁻¹).

In Raman spectroscopy, the carbonyl stretch of a ketone is also readily observable, though its intensity can vary. For the dioxolane ring, Raman spectra have been used to study its conformational properties, with characteristic bands observed for the bent conformer. researchgate.netnih.gov For instance, O-C-O bending modes have been identified at 722 cm⁻¹ and 746 cm⁻¹ in Raman spectra of 1,3-dioxolane. researchgate.net

A summary of the expected characteristic vibrational frequencies for this compound is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Ketone | C=O Stretch | 1705 - 1725 | IR (Strong), Raman (Variable) |

| Dioxolane | C-O-C Stretch | 1040 - 1150 | IR |

| O-C-O Stretch | 958 - 964 | IR, Raman | |

| O-C-O Bend | 722 - 746 | Raman | |

| Alkyl Chain | C-H Stretch | 2850 - 3000 | IR, Raman |

| C-H Bend | 1375, 1465 | IR, Raman |

Table 1: Predicted Characteristic Vibrational Frequencies for this compound.

IR and Raman spectroscopy are invaluable tools for monitoring chemical reactions involving this compound, particularly its formation or deprotection. The dioxolane group is a common protecting group for ketones.

The hydrolysis of the dioxolane moiety to yield the corresponding ketone can be readily followed by monitoring the changes in the vibrational spectra. The disappearance of the characteristic C-O-C stretching bands of the dioxolane ring (around 1040-1150 cm⁻¹) and the concurrent appearance of the strong C=O stretching band of the ketone (around 1715 cm⁻¹) would be a clear indication of the deprotection reaction.

Conversely, the formation of this compound from a precursor ketone would be signaled by the disappearance of the ketone's C=O band and the emergence of the dioxolane's C-O-C stretching bands. Real-time monitoring of such transformations is possible using in-situ IR or Raman spectroscopy, allowing for the study of reaction kinetics and optimization of reaction conditions. nih.gov

X-ray Diffraction Studies (if crystalline form suitable for single crystal analysis)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional molecular structure of a compound. This technique is applicable to this compound if it can be obtained in a crystalline form of sufficient quality.

The process involves growing a single crystal of the compound and then irradiating it with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the arrangement of atoms within the crystal lattice, providing precise bond lengths, bond angles, and stereochemistry.

While no specific X-ray crystallographic data for this compound is currently available in the public domain, studies on other dioxolane derivatives have been successfully conducted, demonstrating the feasibility of this technique for this class of compounds. libretexts.orgnih.gov The ability to obtain such data for the title compound is entirely dependent on its ability to form suitable single crystals.

Determination of Solid-State Molecular Structure

While specific crystallographic data for this compound is not available in the public domain based on a thorough review of current scientific literature, the general approach to its structural elucidation can be described. The process would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

For analogous compounds containing a 1,3-dioxolane ring, crystallographic studies have revealed detailed structural features. For instance, in the case of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, X-ray diffraction analysis provided precise measurements of the bond lengths and angles within the dioxolane ring and its connection to the rest of the molecule. nih.govresearchgate.net Such studies also reveal the conformation of the five-membered dioxolane ring, which typically adopts an envelope or twisted conformation to minimize steric strain.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the macroscopic properties of the solid, such as its melting point and solubility.

In the absence of a determined crystal structure for this compound, the potential intermolecular interactions can be inferred from its molecular structure. The presence of oxygen atoms in the dioxolane ring and the ketone functionality introduces polarity and the potential for hydrogen bonding with suitable donor molecules. The long dodecane (B42187) chain, being nonpolar, would primarily engage in van der Waals interactions, specifically London dispersion forces, with neighboring aliphatic chains.

Theoretical and Computational Studies of 1 1,3 Dioxolan 2 Yl Dodecan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of organic compounds. These methods can provide deep insights into the structure, stability, and spectroscopic characteristics of 1-(1,3-Dioxolan-2-yl)-dodecan-2-one.

Electronic Structure and Bonding Analysis

A natural bond orbital (NBO) analysis, a common computational technique, would likely reveal these hyperconjugative interactions. For instance, interactions between the oxygen lone pair orbitals (n_O) and the antibonding orbitals of adjacent carbon-carbon (σ_C-C) and carbon-hydrogen (σ_C-H) bonds would contribute to the stabilization of the molecule. The long dodecyl chain primarily consists of sp3-hybridized carbons and hydrogens, forming a non-polar and flexible tail.

Conformational Landscape and Energy Minima

The conformational flexibility of this compound is significant, arising from the rotation around multiple single bonds in the dodecyl chain and the puckering of the five-membered dioxolane ring. The dioxolane ring typically adopts an envelope or twist conformation to alleviate torsional strain from eclipsing interactions that would be present in a planar structure dalalinstitute.com. The energy barrier between these conformers is generally low, leading to rapid interconversion at room temperature.

The long dodecyl chain can adopt numerous conformations, from a fully extended, low-energy state to various folded arrangements. The interactions between the dioxolane head group and the alkyl chain can influence the preference for certain conformers. Computational searches for energy minima would involve systematically exploring the potential energy surface by rotating key dihedral angles. The results would likely show a series of low-energy conformers, with the extended chain conformation being among the most stable in the gas phase. In solution, solvent effects would also play a crucial role in determining the predominant conformation.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, especially DFT, are widely used to predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of organic molecules nih.govrsc.orgaminer.orgrsc.orgresearchgate.net.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework nih.gov. The calculated chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 205-215 |

| Acetal (B89532) Carbon (O-C-O) | 100-110 |

| Dioxolane CH₂ | 65-75 |

| CH₂ adjacent to C=O | 40-50 |

| Other dodecyl CH₂ | 20-35 |

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Dioxolane CH (methine) | 4.8-5.2 |

| Dioxolane CH₂ | 3.8-4.2 |

| CH₂ adjacent to C=O | 2.5-2.8 |

| Other dodecyl CH₂ | 1.2-1.6 |

Note: These are approximate ranges based on typical values for similar functional groups.

IR Spectroscopy: The infrared (IR) spectrum is characterized by vibrational modes of the different functional groups. Computational frequency calculations can predict the positions and intensities of the major absorption bands.

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1710-1725 |

| C-O-C (acetal) | Asymmetric Stretching | 1150-1050 |

The C=O stretching frequency is a particularly strong and characteristic absorption for ketones libretexts.orgpressbooks.publibretexts.org. The exact position can be influenced by the electronic effects of the adjacent dioxolane ring. The C-O-C stretching of the acetal group typically appears as a series of strong bands in the fingerprint region rsc.org.

Reaction Mechanism Investigations

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the formation and cleavage of the dioxolane ring in this compound.

Transition State Characterization for Acetalization and Deprotection

Acetalization: The formation of this compound involves the acid-catalyzed reaction of dodecan-2,3-dione (or a related precursor) with ethylene (B1197577) glycol. The mechanism proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol to form a hemiacetal intermediate. Subsequent protonation of a hydroxyl group and elimination of water, followed by intramolecular cyclization and deprotonation, yields the dioxolane ring acs.org. Computational studies can locate the transition state for each step of this process, providing insights into the reaction kinetics and the role of the acid catalyst. The calculated activation energies would quantify the energy barriers for each step.

Deprotection: The deprotection of the ketal to regenerate the ketone is typically achieved by acid-catalyzed hydrolysis, which is essentially the reverse of the acetalization reaction organic-chemistry.org. Computational modeling of this process would involve studying the protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and deprotonation steps lead to the final ketone and ethylene glycol products. Transition state calculations for the ring-opening step are crucial for understanding the stability of the protecting group under various acidic conditions.

Computational Studies on Reactivity of the Dioxolane Ring

The 1,3-dioxolane (B20135) ring is generally stable to basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions. Computational studies can quantify this reactivity by calculating the proton affinity of the dioxolane oxygens and the energetics of the ring-opening reaction. Furthermore, the presence of the electron-withdrawing ketone group adjacent to the dioxolane ring can influence its electronic properties and reactivity. For instance, it might slightly decrease the basicity of the dioxolane oxygens.

Computational models can also explore other potential reactions of the dioxolane ring, such as its behavior in the presence of strong oxidizing or reducing agents. These studies would involve calculating the reaction pathways and activation barriers for various transformations, providing a comprehensive understanding of the chemical behavior of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This method allows for the exploration of conformational changes, solvent effects, and interactions with other molecules, providing insights that are often difficult to obtain through experimental techniques alone. For a molecule such as this compound, MD simulations could provide a detailed understanding of its behavior in various environments. However, a comprehensive review of the scientific literature reveals a significant lack of specific molecular dynamics studies focused on this particular compound.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment can profoundly influence the conformational preferences and dynamic behavior of a molecule. For this compound, the interplay between the polar dioxolane and ketone moieties and the nonpolar dodecyl chain would be highly sensitive to the polarity of the solvent.

In the absence of direct simulation data for this compound, we can hypothesize its behavior based on studies of analogous molecules. For instance, computational studies on long-chain alkanes in different solvents show that the chain conformation can vary significantly. In nonpolar solvents, the alkyl chain would likely adopt a more extended conformation to maximize van der Waals interactions with the solvent. Conversely, in polar solvents, the hydrophobic effect would likely drive the dodecyl chain to adopt a more compact, folded conformation to minimize its contact with the polar solvent molecules. The polar 1,3-dioxolane and ketone groups would preferentially interact with polar solvent molecules through dipole-dipole interactions and potentially hydrogen bonding.

The table below illustrates hypothetical conformational population changes in response to solvent polarity, based on general principles of solute-solvent interactions.

| Solvent | Predicted Dominant Conformation of Dodecyl Chain | Rationale |

| Hexane (Nonpolar) | Extended | Favorable van der Waals interactions with the solvent. |

| Acetonitrile (Polar Aprotic) | Partially Collapsed | Balance between hydrophobic effects on the chain and dipole-dipole interactions of the polar head group. |

| Water (Polar Protic) | Highly Collapsed/Aggregated | Strong hydrophobic effect driving the alkyl chain to minimize its surface area exposed to water. |

It is important to emphasize that this table is a qualitative prediction, and quantitative data would require specific molecular dynamics simulations of this compound in these solvents.

Interactions with Catalytic Surfaces or Reagents

The reactivity of this compound, particularly the hydrolysis of the dioxolane (ketal) group, would be significantly influenced by the presence of catalysts. The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis to yield the corresponding ketone and diol. Computational studies, often employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in elucidating the mechanisms of such reactions at a molecular level.

While no specific studies on the catalytic hydrolysis of this compound were found, research on the acid-catalyzed hydrolysis of other dioxolanes provides a general mechanistic framework. The reaction typically proceeds via protonation of one of the oxygen atoms of the dioxolane ring, followed by ring-opening to form a stabilized carbocation intermediate. Subsequent nucleophilic attack by water completes the hydrolysis.

Molecular dynamics simulations could model the initial binding of the molecule to a catalytic surface, such as a solid acid catalyst or the active site of an enzyme. The simulations would reveal the preferred orientation of the molecule, highlighting the interactions between the dioxolane and ketone functional groups and the active sites of the catalyst. For example, the oxygen atoms of the dioxolane would be expected to interact with acidic sites on a catalyst.

The following table presents a hypothetical summary of key interaction parameters that could be derived from a QM/MM simulation of the acid-catalyzed hydrolysis of the dioxolane ring, based on data from analogous systems.

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Initial Binding Energy | -5 to -15 | The energy released upon the initial, non-covalent association of the molecule with the catalytic site. |

| Protonation Energy Barrier | 10 - 20 | The activation energy required for the protonation of a dioxolane oxygen atom. |

| Ring-Opening Energy Barrier | 5 - 10 | The activation energy for the cleavage of a C-O bond in the protonated dioxolane to form a carbocation intermediate. |

| Nucleophilic Attack Barrier | 2 - 8 | The activation energy for the reaction of the carbocation intermediate with a water molecule. |

These values are illustrative and would be highly dependent on the specific catalyst and reaction conditions. The long dodecyl chain could also play a role by influencing the molecule's orientation and access to the catalytic sites, or by interacting with other parts of the catalytic surface.

Exploration of Non Clinical Chemical Applications of 1 1,3 Dioxolan 2 Yl Dodecan 2 One and Its Derivatives

Applications in Materials Science

There is no available research specifically detailing the application of 1-(1,3-Dioxolan-2-yl)-dodecan-2-one or its derivatives within the field of materials science.

No studies have been identified that report the use of this compound as a monomer or as a functional side chain in the synthesis of polymers. The reactivity of the ketone and dioxolane functionalities could theoretically be exploited for polymerization or polymer modification; however, no published research has explored this for this specific molecule.

There is no documented research on the role of this compound in the synthesis of functional organic materials for applications such as optoelectronics or optical storage. The molecular structure does not immediately suggest properties that are typically sought for these applications, and no investigations have been published to explore this potential.

Research in Flavor and Fragrance Chemistry

Specific research into the flavor and fragrance applications of this compound is not available in the current scientific literature.

No studies have been found that investigate this compound as a precursor to aroma compounds. The hydrolysis of the dioxolane group or other transformations of the molecule could potentially yield volatile compounds with olfactory properties, but this has not been a subject of published research.

There are no available studies on the olfactory properties of derivatives of this compound. The sensory characteristics of this compound and its related structures have not been reported.

Use in Green Chemistry Methodologies

There is no specific mention in the literature of this compound being used in green chemistry methodologies. While the 1,3-dioxolane (B20135) group itself can be derived from bio-based sources (ethylene glycol and a carbonyl compound) and is sometimes used as a green solvent or protecting group, the application of this specific long-chain ketone in green chemistry has not been documented.

Data Tables

Due to the absence of specific research findings for this compound and its derivatives in the specified areas of application, no data is available to be presented in tabular format.

Exploration as a Bio-derived Building Block

The structure of this compound, featuring a twelve-carbon chain, suggests its potential as a building block derivable from renewable bio-based sources. Long-chain ketones and their precursors, fatty acids, are prevalent in nature and serve as fundamental components for the synthesis of complex molecules. researchgate.netnih.gov Fatty acids, obtained from plant and animal oils, can be converted into long-chain ketones through various chemical transformations. researchgate.net

The dodecan-2-one moiety of the target compound can, in principle, be sourced from lauric acid (dodecanoic acid), a saturated fatty acid found in high concentrations in coconut oil and palm kernel oil. The conversion of fatty acids into ketones is a known synthetic transformation, making the core skeleton of this molecule accessible from renewable feedstocks. mdpi.com The 1,3-dioxolane group is typically introduced to protect the ketone functionality and is derived from ethylene (B1197577) glycol, which can also be produced from bio-based routes, for instance, through the conversion of bio-ethanol.

The potential of ketones as strategic building blocks for the synthesis of natural product-inspired compounds is well-recognized. youtube.comnih.gov The long alkyl chain of this compound could be functionalized to introduce various chemical moieties, leading to the synthesis of diverse and complex molecules with potential applications in materials science and specialty chemicals.

Table 1: Potential Bio-based Sources for the Synthesis of this compound

| Component of Target Molecule | Potential Bio-based Precursor | Common Natural Source |

| Dodecan-2-one moiety | Lauric Acid (Dodecanoic Acid) | Coconut oil, Palm kernel oil |

| 1,3-Dioxolane moiety | Ethylene Glycol | Bio-ethanol from fermentation of sugars |

Development of Sustainable Synthetic Routes Utilizing the Compound

The synthesis of this compound itself can be approached through sustainable methods. The formation of the 1,3-dioxolane group is a ketalization reaction, which involves the protection of a ketone with a diol, in this case, ethylene glycol. wikipedia.org Traditional methods often employ strong acid catalysts, but greener alternatives are being actively researched.

Recent advancements in catalysis have led to the development of more sustainable ketalization processes. These include the use of solid acid catalysts, such as tungstosilicic acid supported on active carbon, which can be easily recovered and reused, minimizing waste. nih.gov Iron(III)-based catalysts have also shown high efficiency in the ketalization of glycerol, a bio-based polyol, suggesting their potential applicability to other diols like ethylene glycol. acs.orgnih.gov Such catalytic systems often operate under milder conditions and can reduce the environmental impact of the synthesis.

Use of Renewable Feedstocks: Sourcing dodecan-2-one and ethylene glycol from biomass. rsc.org

Atom Economy: Ketalization is an addition reaction, which generally has good atom economy, with water being the main byproduct.

Use of Benign Solvents: Exploring the use of greener solvents or even solvent-free conditions for the synthesis.

Catalytic Reagents: Employing recyclable and non-toxic catalysts to minimize waste and environmental harm. acs.orgnih.gov

Broader Significance in Organic Synthesis and Industrial Chemistry

The primary significance of this compound in organic synthesis lies in its role as a protected ketone . The dioxolane group effectively masks the reactivity of the ketone's carbonyl group, preventing it from undergoing reactions while other parts of the molecule are being modified. youtube.com This is a crucial strategy in the multi-step synthesis of complex organic molecules. researchgate.net

Once the desired transformations on other parts of the molecule are complete, the protecting group can be removed through hydrolysis in the presence of an acid to regenerate the ketone functionality. youtube.com This allows for a high degree of chemo-selectivity in synthesis.

In industrial chemistry , ketones, in general, are widely used as solvents and intermediates in the production of a vast array of products, including coatings, adhesives, and pharmaceuticals. eastman.comchemicalsafetyfacts.org Long-chain ketones and their derivatives can be used in the synthesis of specialty chemicals such as surfactants, lubricants, and polymers. The incorporation of a long alkyl chain, as seen in this compound, can impart specific physical properties like hydrophobicity and surface activity to the final products.

The protected form of the ketone could be particularly useful in polymerization reactions where the carbonyl group might interfere with the polymerization process. After polymerization, the ketone functionality could be deprotected to introduce reactive sites along the polymer chain for further modification or cross-linking.

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-Dioxolan-2-yl)-dodecan-2-one, and how can reaction conditions be tailored to maximize yield?

The compound can be synthesized via acetalization of a carbonyl precursor (e.g., dodecan-2-one) with 1,2-ethanediol under acidic catalysis. A Brønsted acid (e.g., toluenesulfonic acid) or Lewis acid catalyst in toluene, coupled with a Dean-Stark apparatus for continuous water removal, achieves high efficiency (~80–90% yield) . Key parameters include:

- Temperature : Reflux conditions (110–120°C) to drive equilibrium toward acetal formation.

- Solvent : Toluene’s azeotropic properties aid water removal.

- Catalyst loading : 2–5 mol% to minimize side reactions.

For scale-up, inert gas purging prevents oxidation of sensitive intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing the 1,3-dioxolane ring in this compound?

- ¹H/¹³C NMR : The dioxolane ring protons resonate as a distinct multiplet at δ 4.8–5.2 ppm, while the adjacent oxygen-bearing carbons appear at δ 95–105 ppm .

- IR Spectroscopy : Strong C-O-C stretching vibrations at 1060–1120 cm⁻¹ confirm the dioxolane ring .

- Mass Spectrometry : A molecular ion peak at m/z 228.3 (C₁₃H₂₄O₃) validates the molecular formula .

Q. How does the 1,3-dioxolane ring influence the compound’s stability under varying pH and temperature conditions?

The dioxolane ring enhances stability in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes under strong acids (pH < 2) or bases (pH > 10). Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, making it stable for most room-temperature applications . For long-term storage, anhydrous environments at 2–8°C are recommended to prevent ring-opening hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the dioxolane ring’s role as a carbonyl-protecting group during multi-step syntheses?

The ring’s electron-donating oxygen atoms stabilize the adjacent carbonyl carbon via resonance delocalization , reducing electrophilicity and preventing nucleophilic attack (e.g., Grignard reactions). Kinetic studies reveal a 10-fold decrease in hydrolysis rates compared to unprotected ketones under identical conditions . This property is critical for sequential reactions requiring selective deprotection .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in enantioselective transformations?

Density functional theory (DFT) calculations optimize transition-state geometries for asymmetric reactions. For example:

Q. What experimental strategies resolve contradictions in reported biological activity data for dioxolane-containing compounds?

- Dose-response assays : Test activity across concentrations (1 nM–100 µM) to rule out cytotoxicity artifacts.

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.

- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) clarify whether observed discrepancies arise from rapid metabolism .

Q. How can the compound serve as a precursor for synthesizing functionalized surfactants or lipid analogs?

- Reductive amination : React the ketone moiety with long-chain amines (e.g., dodecylamine) to yield amphiphilic derivatives.